molecular formula C16H11BrClN B13759628 4-Bromo-5-chloro-8-methyl-2-phenylquinoline CAS No. 1189106-24-8

4-Bromo-5-chloro-8-methyl-2-phenylquinoline

Cat. No.: B13759628
CAS No.: 1189106-24-8
M. Wt: 332.62 g/mol
InChI Key: PQJCECZPYJZXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 8-methyl-2-phenylquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation.

Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to produce large quantities of this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically employed.

Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • 4-Bromo-2-methylquinoline
  • 5-Chloro-8-methylquinoline
  • 2-Phenylquinoline

Comparison: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.

Biological Activity

4-Bromo-5-chloro-8-methyl-2-phenylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrClNC_{16}H_{11}BrClN, with a molar mass of 332.62 g/mol. The structural features include:

  • Bromine at the 4-position
  • Chlorine at the 5-position
  • Methyl group at the 8-position
  • Phenyl group at the 2-position

These substituents contribute to the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • Cell Viability Assays : In vitro studies have shown that quinoline derivatives can inhibit cancer cell growth effectively. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer) .
  • Mechanism of Action : The anticancer activity is thought to involve the inhibition of histone deacetylases (HDACs), leading to altered gene expression that promotes apoptosis and cell cycle arrest .
  • Structure–Activity Relationship (SAR) : Studies suggest that modifications in the substituents on the quinoline ring can enhance anticancer efficacy. For example, increasing lipophilicity and electron-withdrawing properties of substituents have been linked to improved biological activity .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The presence of halogen atoms in this compound may enhance its effectiveness against various pathogens.

Research Insights

  • Broad Spectrum Activity : Similar compounds have shown significant antibacterial and antifungal activities, making them candidates for further investigation in treating infections .
  • Mechanisms : The antimicrobial action is believed to result from interference with microbial DNA synthesis and function, although specific mechanisms for this compound require further elucidation .

Anti-inflammatory Properties

Emerging evidence suggests that quinoline derivatives may possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases.

Key Findings

  • Inhibition of Nitric Oxide Production : Some studies indicate that related compounds can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide production in macrophages, which is crucial in inflammatory responses .
  • Cyclooxygenase Inhibition : Compounds from this class have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerHDAC inhibition, apoptosis induction
AntimicrobialDNA synthesis interference
Anti-inflammatoryInhibition of NO production

Properties

CAS No.

1189106-24-8

Molecular Formula

C16H11BrClN

Molecular Weight

332.62 g/mol

IUPAC Name

4-bromo-5-chloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H11BrClN/c1-10-7-8-13(18)15-12(17)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

PQJCECZPYJZXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C3=CC=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.